
N-(5-methylpyridin-2-yl)pyridine-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(5-methylpyridin-2-yl)pyridine-3-carboxamide, also known as Nicotinamide Riboside (NR), is a natural compound found in milk and other foods. It is a form of vitamin B3 that has gained attention for its potential health benefits, particularly in the field of aging research. NR has been shown to increase levels of nicotinamide adenine dinucleotide (NAD+), a molecule that plays a crucial role in cellular energy production and other important cellular processes.
Mecanismo De Acción
NR works by increasing levels of NAD+ in the body. NAD+ is a crucial molecule that plays a key role in cellular energy production and other important cellular processes. By increasing NAD+ levels, NR can help to improve mitochondrial function, increase energy metabolism, and enhance DNA repair.
Biochemical and Physiological Effects:
NR has been shown to have a number of biochemical and physiological effects. It can improve mitochondrial function, increase energy metabolism, and enhance DNA repair. NR has also been shown to have anti-inflammatory effects and to improve insulin sensitivity.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using NR in lab experiments is that it is a natural compound that is found in many foods, making it easy to obtain. NR is also relatively stable and can be stored for long periods of time. However, one limitation of using NR in lab experiments is that it can be expensive, particularly if large quantities are needed.
Direcciones Futuras
There are a number of potential future directions for research on NR. One area of interest is its potential applications in the treatment of various diseases, particularly neurodegenerative disorders, metabolic disorders, and cardiovascular disease. Another area of interest is its potential as an anti-aging compound. Further research is needed to fully understand the mechanisms of action of NR and to determine its potential benefits and limitations in various contexts.
Métodos De Síntesis
NR can be synthesized through a number of methods, including chemical synthesis and enzymatic conversion. One common method involves the use of a bacterial enzyme called nicotinamide riboside kinase (NRK), which converts nicotinamide into NR. NR can also be extracted from natural sources such as milk.
Aplicaciones Científicas De Investigación
NR has been the subject of numerous scientific studies, particularly in the field of aging research. It has been shown to improve mitochondrial function, increase energy metabolism, and enhance DNA repair. NR has also been shown to have potential applications in the treatment of various diseases, including neurodegenerative disorders, metabolic disorders, and cardiovascular disease.
Propiedades
Fórmula molecular |
C12H11N3O |
|---|---|
Peso molecular |
213.23 g/mol |
Nombre IUPAC |
N-(5-methylpyridin-2-yl)pyridine-3-carboxamide |
InChI |
InChI=1S/C12H11N3O/c1-9-4-5-11(14-7-9)15-12(16)10-3-2-6-13-8-10/h2-8H,1H3,(H,14,15,16) |
Clave InChI |
ZDNUIQSTZRWBLR-UHFFFAOYSA-N |
SMILES |
CC1=CN=C(C=C1)NC(=O)C2=CN=CC=C2 |
SMILES canónico |
CC1=CN=C(C=C1)NC(=O)C2=CN=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



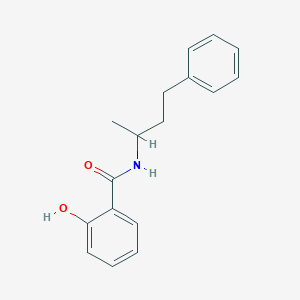

![N-(1-adamantylmethyl)-N,6-dimethyl-4-oxo-1,2-dihydro-4H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide](/img/structure/B270623.png)
![N-[2-(3,4-dimethoxyphenyl)-1-methylethyl]-6-methyl-4-oxo-1,2-dihydro-4H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide](/img/structure/B270624.png)
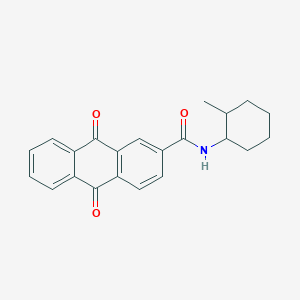
![N-(3-{[(dimethylamino)sulfonyl]amino}phenyl)acetamide](/img/structure/B270627.png)
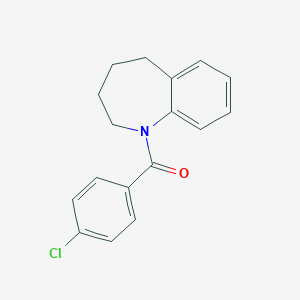
![N-[4-(pyrrolidin-1-ylcarbonyl)phenyl]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B270630.png)
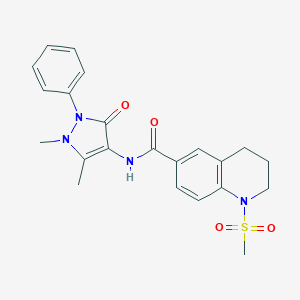
![7-methyl-6-[(3-oxo-3,4-dihydroquinoxalin-1(2H)-yl)sulfonyl]-2H-1,4-benzoxazin-3(4H)-one](/img/structure/B270638.png)
![2-[(5-Chloro-2-thienyl)sulfonyl]-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline](/img/structure/B270641.png)
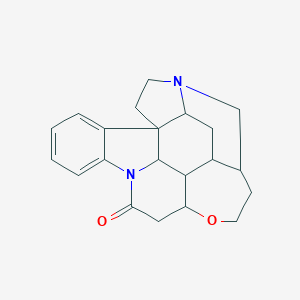

![2-(2,3-dimethoxyphenyl)-3-[2-(4-methylphenoxy)ethyl]-2,3-dihydro-4(1H)-quinazolinone](/img/structure/B270646.png)